4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
This compound is a chemical intermediate used in the synthesis of Rosuvastatin . It has a molecular formula of C16H18FN3O4S and a molecular weight of 367.40 .
Synthesis Analysis
The synthesis of this compound involves reacting a compound of formula [D] with N-methyl methanesulfonamide and a base, optionally with a salt of N-methyl methanesulfonamide, in suitable solvents . This results in a compound of formula (IIA), which is then converted to a compound of formula [B] by a known process. Finally, a compound of formula (B) is converted to the desired compound using calcium hypochlorite/TEMPO as an oxidant .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned above, it is synthesized from a compound of formula [D] and then converted into other compounds for further use .Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.40 . The boiling point, melting point, and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Molecular Corroboration
Research by Thangarasu et al. (2019) focused on synthesizing precursors from 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carboxylic acid for novel drug discovery. These precursors were then used to create novel pyrazole carbaldehyde derivatives, which exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties. The study explored the interaction of these compounds with enzymes linked to inflammation and breast cancer, indicating potential applications in drug development for these diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Quantum Chemical Calculations and Molecular Docking
Gandhi et al. (2016) examined a structurally similar compound, focusing on its quantum chemical calculations and molecular docking. The study revealed insights into the compound's structural parameters and intermolecular interactions, which are crucial for understanding its pharmacological potential. Such analyses aid in predicting the behavior of these compounds in biological systems and their suitability as drug candidates (Gandhi et al., 2016).
Development of New Pyrimidine Scaffolds
Schmitt et al. (2017) developed a strategy using fluoroalkyl amino reagents to access novel pyrimidine scaffolds. This research is significant for medicinal and agrochemical research, indicating that such compounds, including 4-(4-fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid, can serve as building blocks for creating valuable new compounds in these fields (Schmitt et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)22)14(10-5-7-11(17)8-6-10)19-16(18-13)20(3)25(4,23)24/h5-9H,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLXRMRDRNBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid |
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